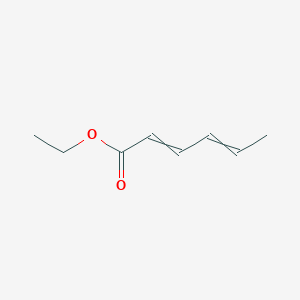

Ethyl hexadienoate

Beschreibung

Structural and Isomeric Considerations of Ethyl Hexadienoate

This compound is the ethyl ester of hexadienoic acid. nih.gov The core structure consists of a six-carbon chain with two double bonds (a diene) and an ethyl ester group. The position of these double bonds and the geometry around them give rise to several isomers, each with distinct chemical properties. The most common and widely studied isomer is ethyl (2E,4E)-hexa-2,4-dienoate, also known as ethyl sorbate (B1223678). foodb.canist.gov

The "(2E,4E)" designation indicates the stereochemistry at the two double bonds. The 'E' (from the German entgegen) signifies that the higher priority groups on each carbon of the double bond are on opposite sides. In this case, for the double bond at the C2-C3 position and the C4-C5 position, the carbon chain continues on opposite sides. This specific configuration results in a linear and more stable structure.

Other isomers exist based on the position and configuration of the double bonds. For instance, ethyl 3,5-hexadienoate is a deconjugated isomer where the double bonds are not in a conjugated system. tandfonline.com The geometry can also be (Z) (from the German zusammen), indicating the higher priority groups are on the same side. This leads to isomers like ethyl (2Z,4E)-2,4-hexadienoate. chemspider.com The specific arrangement of these double bonds significantly influences the molecule's reactivity, particularly in cycloaddition reactions. solubilityofthings.com

Physicochemical Properties of Ethyl (2E,4E)-hexadienoate

| Property | Value |

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Fruity |

| Density | ~0.956 g/mL at 25 °C |

| Boiling Point | 82-83 °C at 13 mmHg |

| Refractive Index | ~1.494 at 20 °C |

| Solubility | Very soluble in ethanol (B145695), ether, and chloroform |

This table contains data sourced from multiple references. solubilityofthings.comchemister.rusigmaaldrich.com

Isomers of this compound

| Isomer Name | Key Structural Feature |

| Ethyl (2E,4E)-hexa-2,4-dienoate | Conjugated diene, trans configuration at both double bonds |

| Ethyl (2Z,4E)-hexa-2,4-dienoate | Conjugated diene, cis configuration at C2-C3 double bond |

| Ethyl 3,5-hexadienoate | Non-conjugated diene |

| Ethyl 2,4-dimethyl-2,4-hexadienoate | Methyl substitutions on the hexadiene chain |

This table contains data sourced from multiple references. nist.govtandfonline.comchemspider.com

Significance in Modern Organic Synthesis and Materials Science Research

The unique structural features of this compound make it a valuable tool in both organic synthesis and materials science.

In organic synthesis , the conjugated diene system of ethyl (2E,4E)-hexadienoate is particularly significant. solubilityofthings.com This arrangement makes it an excellent diene for Diels-Alder reactions, a powerful method for forming six-membered rings. solubilityofthings.com This reactivity allows chemists to construct complex cyclic molecules, which are common motifs in natural products and pharmaceuticals. solubilityofthings.com Furthermore, the ester functional group can be readily modified, providing a handle for further synthetic transformations. Research has also explored the use of various substituted this compound derivatives in the synthesis of biologically active compounds, such as insect sex pheromones. google.com For example, (E)-2-isopropyl-5-methyl-3,5-hexadienoate compounds are useful as synthetic intermediates. google.com The development of phosphine-catalyzed annulation reactions has also utilized derivatives of hexadienoate to create complex heterocyclic structures from simple starting materials. orgsyn.org

In the realm of materials science , the ability of the double bonds in this compound to undergo polymerization is a key attribute. solubilityofthings.com This reactivity allows it to be used in the production of plastics, resins, and coatings. solubilityofthings.com The resulting polymers can have a range of properties depending on the specific isomer used and the polymerization conditions. Research in this area is ongoing, with a focus on creating materials with tailored thermal and mechanical properties. The interest in derivatives of 3,5-hexadienoic acid as precursors for various cycloaddition substrates highlights its utility in creating new polymeric materials. tandfonline.com Additionally, some hexadienoic acid derivatives are being investigated for their applications in material science. lookchem.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl hexa-2,4-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZYKXXGCOLLLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC=CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862920 | |

| Record name | Ethyl hexa-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl Hexadienoate and Its Derivatives

Direct Esterification Approaches to Ethyl Hexa-2,4-dienoate

The most common and direct method for synthesizing ethyl hexa-2,4-dienoate, also known as ethyl sorbate (B1223678), is the Fischer-Speier esterification. ontosight.aibyjus.comwikipedia.org This reaction involves the acid-catalyzed condensation of hexa-2,4-dienoic acid (sorbic acid) with ethanol (B145695). ontosight.ai

Using one of the reactants in a large excess, which is often the alcohol (ethanol) as it can also serve as the reaction solvent. byjus.comcabidigitallibrary.org

Removing water as it is formed, often accomplished through azeotropic distillation using a non-polar solvent like toluene (B28343) and a Dean-Stark apparatus. wikipedia.org

Various strong acids can catalyze the reaction, with sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA) being common choices. wikipedia.org Research has shown that optimizing reaction conditions can lead to high yields. For instance, using 10 mol% of pTSA as a catalyst in refluxing toluene with a Dean-Stark trap to remove water resulted in an 82% yield of ethyl 6-hydroxyhexa-2,4-dienoate after 12 hours, a structurally related ester. Another approach involves the condensation of malonate and crotonaldehyde (B89634) with an organoamine catalyst, which has been reported to produce ethyl sorbate with a 75% yield. osti.gov

A facile and reliable Fischer esterification of a sorbic acid-derived building block, CBDA-3, has also been demonstrated, highlighting the broad applicability of this method for creating derivatives for various applications, including polymer synthesis. nih.gov

Stereoselective Synthesis of Ethyl Hexadienoate Isomers

The two double bonds in the hexadienoate structure can exist in different geometric configurations (E or Z), leading to four possible stereoisomers: (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z). The synthesis of a specific, isomerically pure compound requires stereoselective methods. The (2E,4E) isomer is the most common form. nist.gov

Several advanced synthetic strategies have been developed to control the stereochemistry of the double bonds:

Palladium-Catalyzed Cross-Coupling Reactions: Methods like Negishi and Suzuki couplings have proven highly effective. pnas.org A systematic study demonstrated that Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates could produce all four stereoisomers of a related ester, ethyl undeca-2,4-dienoate, in over 80% yield and with ≥98% isomeric purity. pnas.orgpnas.org Similarly, Suzuki coupling, when promoted by bases like cesium fluoride (B91410) (CsF), can also achieve high stereoselectivity (≥98%) for all isomers. pnas.org

Horner-Wadsworth-Emmons (HWE) and Still-Gennari (SG) Olefinations: These phosphonate-based olefination reactions are powerful tools for forming C=C bonds with stereocontrol. While HWE reactions can sometimes yield mixtures of isomers, the Still-Gennari modification often provides high selectivity for Z-olefins. pnas.orgpnas.org For example, the SG olefination of (E)-crotonaldehyde has been used to produce isomerically pure ethyl (2Z,4E)-hexa-2,4-dienoate in nearly quantitative yields. pnas.orgpnas.org

Rearrangement of β-Allenic Esters: The thermal treatment of β-allenic esters with an alumina (B75360) catalyst can yield (2E,4Z)-dienoic esters with high stereoselectivity (91-100%). researchgate.net This method was adapted for the synthesis of natural products like ethyl (2E,4Z)-decadienoate, a component of pear aroma. researchgate.net

Below is a table summarizing various stereoselective synthesis methods for this compound isomers and related compounds.

Interactive Data Table: Stereoselective Synthesis Methods| Method | Target Isomer | Key Reagents/Catalysts | Reported Selectivity/Yield | Ref. |

|---|---|---|---|---|

| Pd-Catalyzed Negishi Coupling | (2E,4E), (2Z,4E), (2E,4Z), (2Z,4Z) | Pd catalyst, organozinc reagent, bromoacrylates | ≥98% isomeric purity, >80% yield | pnas.orgpnas.org |

| Pd-Catalyzed Suzuki Coupling | (2E,4E), (2Z,4E), (2E,4Z), (2Z,4Z) | Pd catalyst, organoboron reagent, CsF base | ≥98% isomeric purity | pnas.org |

| Still-Gennari Olefination | (2Z,4E) | (E)-crotonaldehyde, phosphonate (B1237965) reagent | ≥98% isomeric purity, nearly quantitative yield | pnas.orgpnas.org |

Synthesis of Functionalized this compound Derivatives

The conjugated diene system and the ester group of this compound serve as handles for further chemical modification, leading to a wide range of functionalized derivatives.

One direct approach is to start with an already functionalized sorbic acid analog. For example, ethyl 6-hydroxyhexa-2,4-dienoate is synthesized by the direct esterification of 6-hydroxyhexa-2,4-dienoic acid with ethanol. Other complex derivatives, such as ethyl 6-aryl-3-ethoxy-6-oxo-2,4-hexadienoates, have also been synthesized and studied for their reactivity. jst.go.jp

The reactivity of the diene system itself is a primary route to functionalization:

Conjugate Addition: The diene can undergo conjugate addition reactions. For instance, iron(II) chloride has been used to catalyze the selective conjugate addition of aryl Grignard reagents to the C-5 position of tert-butyl (2E,4E)-2,4-hexadienoate, a closely related ester, to produce derivatives like tert-butyl (Z)-5-phenyl-3-hexenoate. orgsyn.org

Cycloaddition Reactions: As a conjugated diene, ethyl sorbate is a valuable substrate in Diels-Alder reactions, allowing for the construction of complex cyclic structures. ontosight.aiosti.gov

Polymerization: Ethyl sorbate can undergo polymerization through its diene structure. Anionic chain-growth polymerization using N-heterocyclic carbene (NHC) initiators has been used to create cyclic poly(ethyl sorbate). rsc.org Group transfer polymerization (GTP) is another controlled method to produce polymers and block copolymers from ethyl sorbate. acs.org

The ester functionality can also be manipulated. For example, the hydrolysis of ethyl (E,E)-4-ethyl-2,4-hexadienoate using aqueous sodium hydroxide (B78521) yields the corresponding carboxylic acid, demonstrating a common transformation. prepchem.com

The following table highlights methods for creating functionalized derivatives.

Interactive Data Table: Synthesis of Functionalized Derivatives| Derivative Type | Synthetic Method | Key Reagents | Resulting Structure | Ref. |

|---|---|---|---|---|

| Hydroxylated Ester | Direct Esterification | 6-hydroxyhexa-2,4-dienoic acid, ethanol, pTSA | Ethyl 6-hydroxyhexa-2,4-dienoate | |

| C5-Aryl Substituted | Conjugate Addition | tert-Butyl (2E,4E)-2,4-hexadienoate, PhMgCl, FeCl₂ | tert-Butyl (Z)-5-phenyl-3-hexenoate | orgsyn.org |

| Aryl & Ethoxy Substituted | Not Specified | Not Specified | Ethyl 6-aryl-3-ethoxy-6-oxo-2,4-hexadienoate | jst.go.jp |

| Cyclic Polymer | Anionic Polymerization | Ethyl sorbate, N-heterocyclic carbene (NHC) | Cyclic poly(ethyl sorbate) | rsc.org |

Catalytic Strategies in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of this compound. Both homogeneous catalysts, like the dissolved acids in Fischer esterification, and heterogeneous catalysts are employed. wikipedia.orgresearchgate.net The choice of catalyst impacts reaction efficiency, selectivity, and environmental footprint.

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid reactants), offers significant advantages for industrial processes. wikipedia.org These benefits include simplified catalyst separation from the product mixture, potential for catalyst recycling and reuse, and suitability for continuous flow reactors. researchgate.netwikipedia.org

In the context of ester synthesis, solid acid catalysts are a key area of development. These materials can replace corrosive and difficult-to-separate liquid acids like sulfuric acid. osti.gov While specific research focusing solely on solid acid catalysts for ethyl sorbate production is emerging, the principles are well-established for similar reactions. For example, deep eutectic solvents (DESs) based on choline (B1196258) chloride and p-toluenesulfonic acid have been successfully used as recyclable catalysts for the synthesis of methyl sorbate. acs.org The use of solid acid catalysts like Amberlyst 70 has also been reported in the synthesis of sorbic acid from bio-based precursors, a step that could be integrated with a subsequent esterification. osti.gov The development of heterogeneous catalysts is a crucial part of making the synthesis of chemicals like this compound more sustainable and efficient. rsc.org

Green Chemistry Principles in Ester Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry, a framework designed to make chemical processes more environmentally benign. msu.edurroij.com Several of the twelve principles of green chemistry are particularly relevant to its production. acs.org

Principle 9: Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org The acid-catalyzed synthesis of this compound is a prime example, as a small amount of acid can produce a large amount of ester, minimizing waste compared to a reaction that might require a full equivalent of a dehydrating agent. wikipedia.org The move towards reusable heterogeneous catalysts further enhances the "greenness" of the process. rsc.org

Principle 2: Atom Economy: This principle seeks to maximize the incorporation of all reactant atoms into the final product. acs.org The direct Fischer esterification of sorbic acid with ethanol is a condensation reaction that produces one molecule of water as a byproduct for every molecule of ester formed. While this means the atom economy is less than 100%, it is still considered a relatively atom-economical reaction as the only byproduct is a small, non-toxic molecule.

Principle 7: Use of Renewable Feedstocks: A key aspect of green chemistry is the use of raw materials derived from renewable sources. msu.edu Sorbic acid, the precursor to this compound, can be synthesized from triacetic acid lactone (TAL), a platform chemical that can be produced from renewable biomass sources like glucose. osti.gov This provides a potential bio-based route to this compound.

Principle 5: Safer Solvents and Auxiliaries: Green chemistry encourages avoiding or replacing hazardous solvents. msu.edu While some esterification procedures use solvents like toluene, others can be performed using an excess of the ethanol reactant as the solvent, which is a more benign option. wikipedia.org

Principle 3: Less Hazardous Chemical Syntheses: This principle aims to use and generate substances with low toxicity. skpharmteco.com The synthesis of this compound via direct esterification generally involves reagents (sorbic acid, ethanol) and a product with relatively low toxicity, making it a favorable route from this perspective. ontosight.ai

By optimizing catalytic systems, utilizing renewable feedstocks, and minimizing the use of hazardous solvents, the synthesis of this compound can be aligned more closely with the goals of sustainable chemical manufacturing. core.ac.uk

Chemical Reactivity and Mechanistic Investigations of Ethyl Hexadienoate

Cycloaddition Reactions Involving Ethyl Hexadienoate

Cycloaddition reactions are fundamental in the construction of cyclic molecules, and this compound proves to be a valuable participant in these processes. The arrangement of its double bonds allows it to act as a 4π component in reactions like the Diels-Alder cycloaddition.

Diels-Alder Reactivity of (E)-Ethyl-3,5-Hexadienoate

The Diels-Alder reaction is a powerful tool for forming six-membered rings. libretexts.org The reactivity of the dienophile is a key factor, with electron-withdrawing groups generally leading to faster reactions. libretexts.org In the context of (E)-Ethyl-3,5-hexadienoate, the ester group activates the diene system for reaction with various dienophiles.

The stereochemistry of the Diels-Alder reaction is a crucial aspect, as the configuration of the reactants is preserved in the product. libretexts.orgmasterorganicchemistry.com For a diene to participate in a Diels-Alder reaction, it must be able to adopt an s-cis conformation. libretexts.org The reaction of (E,E)-2,4-hexadiene with dienophiles like maleic acid and fumaric acid illustrates the stereospecificity of the cycloaddition. masterorganicchemistry.com

An example of a highly reactive dienophile is maleic anhydride, which readily reacts with dienes due to the electron-withdrawing effect of its two carbonyl groups. mnstate.edu The reaction between 3-acylamino-2H-pyran-2-ones and alkyne dienophiles provides a direct route to highly substituted anilines. chim.it The reactivity of these systems is influenced by the electronic properties of the substituents on both the diene and the dienophile. chim.it

Intramolecular Cyclizations and Rearrangements

This compound and its derivatives can undergo intramolecular cyclization reactions to form various cyclic structures. These reactions are often mediated by catalysts and can proceed through different mechanisms. For example, the intramolecular Diels-Alder reaction of an N-3,5-hexadienoyl ethyl ester has been utilized in the preparation of perhydroisoquinolines. sci-hub.st

Transition metal catalysts are frequently employed to facilitate intramolecular cyclizations. Gold-catalyzed cascade reactions involving a diazo-yne cyclization followed by an intermolecular [4+2]-cycloaddition have been developed to synthesize polycarbocyclic frameworks. nih.gov Similarly, rhodium-catalyzed asymmetric cycloisomerization of heteroatom-bridged 1,6-enynamides can produce bicyclic compounds with high enantioselectivity. nih.gov Palladium-catalyzed intramolecular hydroarylation of acetylenes offers a method for constructing fused tricyclic indoles. encyclopedia.pub

Nucleophilic Transformations of Coordinated this compound Complexes

The reactivity of this compound can be significantly altered upon coordination to a transition metal center. thieme-connect.de Cationic η⁶-arene complexes of iron, for instance, are powerful electrophiles that readily react with nucleophiles. thieme-connect.de This reaction initially forms an η⁵-complex, which can then be rearomatized to regenerate the η⁶-arene structure. thieme-connect.de

The complexation of a diene to an iron tricarbonyl fragment, forming an η⁴-diene-Fe(CO)₃ complex, also modulates its reactivity. These complexes can be prepared by the thermal reaction of the diene with diiron nonacarbonyl. researchgate.net The coordinated diene is generally stable and less prone to reactions like acylation or alkylation at the allylic position. researchgate.net However, deprotonation of (η⁴-isoprene)Fe(CO)₃ with a strong base like lithium diisopropylamide generates a coordinated isoprene (B109036) anion that can react with electrophiles at low temperatures. researchgate.net

Enzymatic Transformations of Hexadienoates

Enzymes offer a powerful and selective means of transforming organic molecules, including hexadienoates. rsc.orgchemrxiv.org Biocatalysis provides routes to chiral molecules under mild and environmentally favorable conditions. chemrxiv.org Oxidoreductases, a major class of enzymes, are particularly useful for performing stereoselective oxidation and reduction reactions. nih.gov

Enzymatic reactions can be used for kinetic resolutions of racemic mixtures and for the asymmetric synthesis of chiral compounds from achiral precursors. chemrxiv.org For instance, the combination of an alcohol dehydrogenase and a cyclohexanone (B45756) monooxygenase can transform 4-methyl-cyclohexanol into an enantiomerically pure lactone. chemrxiv.org The field of biocatalysis is continually expanding, with ongoing efforts to discover and engineer enzymes for novel transformations. nih.govrsc.org Machine learning models are even being developed to predict the outcomes of enzymatic reactions. rsc.org

Catalytic Activation and Functionalization

The catalytic activation of this compound and related unsaturated esters opens up a wide range of synthetic possibilities, allowing for the introduction of new functional groups and the construction of complex molecular architectures.

Transition Metal-Mediated Transformations

Transition metals play a pivotal role in mediating a vast array of chemical transformations involving unsaturated molecules. osti.gov These catalysts can activate otherwise inert bonds and control the regio- and stereoselectivity of reactions.

Palladium complexes are widely used in cross-coupling reactions. The Mizoroki-Heck reaction, for example, allows for the synthesis of substituted alkenes from aryl or vinyl halides and alkenes. beilstein-journals.org The Stille coupling reaction provides a method for forming carbon-carbon bonds from organostannanes and organic halides. kyoto-u.ac.jp Nickel catalysts are also effective for intramolecular carbometalation reactions, leading to the formation of heterocyclic compounds. beilstein-journals.org

Copper-catalyzed reactions have also been developed for the functionalization of unsaturated esters. For example, the stereoselective C–B activation of β,β-diboryl acrylates with copper(I) salts enables allylic coupling reactions. acs.org Furthermore, gallium chloride has been shown to catalyze the reaction of ε-bromo aryl alkenoates with aromatic nucleophiles. mdpi.com

Enantioselective Catalytic Reactions of this compound

The synthesis of chiral molecules from achiral starting materials is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. This compound, with its conjugated diene system, presents multiple sites for stereoselective functionalization. Enantioselective catalytic reactions, which use small amounts of a chiral catalyst to generate large quantities of an enantioenriched product, are a powerful tool for this purpose. This section explores several key enantioselective catalytic reactions involving this compound, including conjugate additions, dihydroxylations, and cycloadditions.

Copper-Catalyzed Asymmetric Conjugate Addition

One of the most effective methods for introducing chirality into the this compound framework is through copper-catalyzed asymmetric conjugate addition (ACA). This reaction typically involves the addition of an organometallic nucleophile across one of a diene's double bonds. The regioselectivity (1,4- vs. 1,6-addition) and enantioselectivity are controlled by the choice of the chiral ligand, copper salt, and reaction conditions.

A notable study by Feringa and co-workers investigated the 1,6-conjugate addition of Grignard reagents to ethyl sorbate (B1223678) (ethyl (2E,4E)-hexadienoate). beilstein-journals.org Their research demonstrated that the use of a copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂) with a chiral ferrocene-based ligand, specifically a reversed Josiphos ligand, could achieve high levels of both regioselectivity and enantioselectivity. beilstein-journals.org The catalytic system showed broad applicability with various Grignard reagents, consistently favoring the 1,6-addition product with excellent enantiomeric excesses (ee). beilstein-journals.org

The general transformation can be depicted as follows:

Figure 1. General scheme for the copper-catalyzed 1,6-conjugate addition to this compound.

Detailed findings from this research are summarized in the table below, showcasing the effectiveness of the reversed Josiphos ligand in promoting this transformation.

Table 1. Copper-Catalyzed Asymmetric 1,6-Conjugate Addition of Grignard Reagents to this compound. beilstein-journals.org

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgorganic-chemistry.org This reaction employs osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral quinine-based ligand. wikipedia.org The choice of ligand, either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivatives, dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the diol product. wikipedia.org

For a substrate like this compound, which contains two double bonds, the Sharpless dihydroxylation is highly regioselective, typically oxidizing the most electron-rich double bond. wikipedia.org The reaction is often performed using commercially available reagent mixtures known as AD-mix-α (containing a (DHQ)₂PHAL ligand) and AD-mix-β (containing a (DHQD)₂PHAL ligand), which also include the oxidant and other additives. organic-chemistry.org

The general reaction for the dihydroxylation of the C4-C5 double bond in this compound is shown below:

Figure 2. Sharpless asymmetric dihydroxylation of the C4-C5 double bond in this compound.

While specific data for this compound is not detailed in seminal literature, the reaction's broad substrate scope and high predictability make it a reliable method for synthesizing chiral diols from this substrate. nih.gov The expected outcomes using the standard AD-mix preparations are summarized in the conceptual table below.

Table 2. Predicted Outcomes for the Sharpless Asymmetric Dihydroxylation of this compound. beilstein-journals.orgalfa-chemistry.com

Enantioselective Cycloaddition Reactions

The conjugated diene system of this compound makes it an excellent substrate for cycloaddition reactions, most notably the Diels-Alder reaction. sigmaaldrich.com In an enantioselective context, a chiral Lewis acid or an organocatalyst can be used to control the stereochemical outcome of the [4+2] cycloaddition between the diene and a dienophile. nih.govmdpi.com

For instance, chiral oxazaborolidinium catalysts, developed by Corey, have been shown to be highly effective in promoting enantioselective Diels-Alder reactions. nih.gov When this compound acts as the diene, its reaction with an activated dienophile, such as an α,β-unsaturated ketone or aldehyde, in the presence of a chiral catalyst can lead to the formation of a cyclohexene (B86901) ring with multiple new stereocenters, with their configurations controlled by the catalyst.

The general scheme for such a reaction is as follows:

Figure 3. Enantioselective Diels-Alder reaction involving this compound as the diene.

The field of enantioselective cycloadditions is vast, with numerous catalytic systems available. princeton.edursc.org The specific outcomes, including yield, diastereoselectivity (endo/exo), and enantioselectivity, are highly dependent on the chosen catalyst, dienophile, and reaction conditions.

Table 3. Conceptual Overview of Catalytic Systems for Enantioselective Diels-Alder Reactions of this compound.

Polymerization Chemistry of Ethyl Hexadienoate

Anionic Polymerization of Ethyl 2,4-Hexadienoate

Anionic polymerization of (E,E)-ethyl 2,4-hexadienoate (ethyl sorbate) has been successfully carried out in toluene (B28343) at temperatures ranging from -60 to 0 °C. acs.orgacs.org This process is typically initiated by organolithium compounds, such as tert-butyllithium (B1211817) (t-BuLi), often in combination with a ligand like (-)-menthyl ethyl ether (MEE). acs.orgacs.org The presence of a bulky organoaluminum Lewis acid, specifically methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD), is crucial for the reaction. acs.orgacs.org

The MAD Lewis acid serves three primary functions: it stabilizes the propagating anionic chain end, activates the monomer for polymerization, and breaks down the aggregates of the t-BuLi initiator in toluene. acs.orgacs.org This controlled initiation and propagation leads to polymers with relatively narrow molecular weight distributions (Mw/Mn ≈ 1.3). acs.orgacs.org

More recently, base-assisted anionic polymerization has been explored using common bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) as initiators in the presence of MAD. researchgate.net This method has proven effective for the chain-growth polymerization of ethyl sorbate (B1223678), even at temperatures as low as -80°C, yielding highly stereoregular polymers with narrow molecular weight distributions (Mw/Mn = 1.14) in excellent yields. researchgate.net

An interesting development in the anionic polymerization of ethyl sorbate is the use of N-heterocyclic carbenes (NHCs), such as 1,3-di-tert-butylimidazol-2-ylidene (B137524) (NHCtBu), in conjunction with MAD. researchgate.net This system also initiates chain-growth polymerization and can lead to cyclization of the polymer chain without requiring highly dilute conditions, a phenomenon attributed to the proximity of the α-terminal dienolate to the propagating anion. researchgate.net

Below is a table summarizing the conditions and results of the anionic polymerization of ethyl 2,4-hexadienoate.

| Initiator System | Lewis Acid | Temperature (°C) | Polymer Stereoregularity | Molecular Weight Distribution (Mw/Mn) |

| t-BuLi-(-)-menthyl ethyl ether (MEE) | MAD | -60 to 0 | threo(99%)-disyndiotacticity(95%) | 1.3 |

| LDA or LiHMDS | MAD | -80 | threo(98%)-disyndiotactic(91%) | 1.14 |

| NHCtBu | MAD | Not Specified | Not Specified | Not Specified |

Stereochemical Control in Poly(Ethyl Hexadienoate) Synthesis

The stereochemistry of a polymer, referring to the three-dimensional arrangement of its atoms, significantly influences its physical and chemical properties. numberanalytics.comrijournals.com In the polymerization of this compound, achieving a high degree of stereochemical control is possible, leading to polymers with specific tacticities. acs.orgacs.org

A remarkable achievement in the polymerization of this compound is the synthesis of highly stereoregular threo-disyndiotactic poly(this compound). acs.orgacs.org This specific stereostructure is achieved through 1,4-trans addition during the anionic polymerization process. acs.orgacs.org The term "threo-disyndiotactic" describes a polymer where the substituents on the two chiral centers of each monomer unit have a threo relationship, and these units are arranged in a syndiotactic manner along the polymer chain. scribd.comiupac.org

The use of the t-BuLi-MEE initiator system in the presence of MAD at -60 °C has been shown to produce poly(this compound) with exceptional stereospecificity, reaching 99% threo and 95% disyndiotacticity. acs.orgacs.org Similarly, initiation with LDA or LiHMDS at -80°C also yields a highly threo (98%) and disyndiotactic (91%) polymer. researchgate.net The high degree of stereoregularity is confirmed through NMR spectroscopy and wide-angle X-ray diffraction (WAXD) analysis. acs.orgacs.org

The high level of stereocontrol observed in the anionic polymerization of alkyl sorbates is explained by the "Alternating Turning Over Polymerization (ATOP)" mechanism. acs.orgacs.org This model proposes that the Lewis acid-coordinated monomer is inserted into the propagating chain end in an alternating, turning-over fashion. acs.orgacs.org

The bulky organoaluminum Lewis acid, MAD, plays a pivotal role in this mechanism. acs.orgacs.org It coordinates to the carbonyl group of the this compound monomer, which not only promotes the desired 1,4-trans addition but also prevents undesirable side reactions, such as attacks on the ester group. acs.org The specific coordination environment created by the Lewis acid at the propagating chain end guides the incoming monomer to adopt a specific orientation, leading to the observed threo-disyndiotactic stereochemistry. acs.orgacs.org

Threo-Disyndiotactic Polymerization

Post-Polymerization Modification of Poly(this compound)

Post-polymerization modification is a powerful technique for creating novel polymers with tailored functionalities that might be difficult to achieve through direct polymerization of the corresponding monomers. researchgate.netresearchgate.netrsc.org Poly(this compound) serves as an excellent precursor for such modifications due to the presence of reactive functional groups in its structure.

One significant modification pathway involves a two-step process starting with the hydrogenation of the double bonds in the polymer backbone. researchgate.netresearchgate.net This is followed by the reduction of the pendent ester groups to hydroxyl groups using a reducing agent like lithium aluminum hydride. researchgate.netresearchgate.net This transformation yields poly(propylene-alt-allyl alcohol), a versatile platform for further reactions. researchgate.netresearchgate.net

The resulting hydroxyl groups on the poly(propylene-alt-allyl alcohol) can then be subjected to various chemical transformations, including condensation reactions with electrophiles and Mitsunobu reactions with nucleophiles. researchgate.netresearchgate.net These modifications allow for the synthesis of a wide array of novel alternating copolymers that would be otherwise inaccessible. researchgate.netresearchgate.net

Another approach to modifying polymuconates, which are structurally related to poly(this compound), involves the hydrolysis of the ester side chains to produce poly(muconic acid). researchgate.net Additionally, the double bonds within the polymer backbone can be epoxidized or cleaved through ozonolysis, demonstrating the potential for upcycling the polymer under oxidative conditions. researchgate.net

Structure-Property Correlations in Poly(this compound) Materials

The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental concept in materials science. rsc.orgmdpi.comarxiv.org In the case of poly(this compound), the high degree of stereochemical control achievable during polymerization has a profound impact on the material's thermal and physical properties.

The stereoregularity of the polymer chain directly influences its ability to crystallize. numberanalytics.com The highly stereospecific threo-disyndiotactic poly(methyl sorbate), a close analog of poly(this compound), exhibits a glass transition temperature (Tg) of 27 °C and a melting endotherm at 102 °C. acs.orgacs.org This indicates that the ordered structure allows for the formation of crystalline domains. The thermal properties are highly dependent on the stereochemistry of the polymer. acs.orgacs.org

Furthermore, the hydrogenation of poly(ethyl sorbate) to produce head-to-head poly(propylene-alt-ethyl acrylate) allows for a detailed evaluation of how the initial stereochemistry, including both diastereoselectivity and stereoregularity, affects the properties of the resulting saturated polymer. acs.orgacs.org This ability to precisely control the primary structure of the polymer provides a powerful tool for tuning the properties of the final material for specific applications. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of ethyl hexadienoate. Both ¹H and ¹³C NMR provide a wealth of information about the molecule's framework. thermofisher.com ¹H NMR spectroscopy helps in identifying the different types of protons and their electronic environments, while ¹³C NMR distinguishes the unique carbon atoms within the molecule. libretexts.org The chemical shifts, spin-spin splitting patterns, and integration of signals in an NMR spectrum allow for the unambiguous assignment of each proton and carbon in the this compound structure. For instance, the characteristic triplet-quartet pattern of an ethyl group is readily identifiable. thermofisher.com

Beyond static structural analysis, NMR is a powerful tool for real-time reaction monitoring. magritek.com It allows chemists to follow the progress of reactions involving this compound by observing the disappearance of reactant signals and the appearance of product signals. oxinst.com This non-destructive technique provides quantitative data on reaction kinetics, helping to determine reaction endpoints, identify intermediates, and understand reaction mechanisms. magritek.comrptu.de Benchtop NMR spectrometers have made this capability more accessible, enabling on-line monitoring directly in the laboratory fume hood. magritek.comrptu.de

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shift Data for Ethyl (2E,4E)-hexa-2,4-dienoate This table presents typical chemical shift values. Actual values can vary based on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | 1.29 | Value not available |

| CH₂ (ethyl) | 4.19 | Value not available |

| CH₃ (hexadienoate) | 1.85 | Value not available |

| Olefinic CH | 5.77 - 7.25 | Value not available |

| Data sourced from publicly available spectral databases. chemicalbook.com |

Vibrational (FT-IR, Raman) and Electronic (UV-Vis) Spectroscopic Analysis

Vibrational and electronic spectroscopy provide complementary information to NMR for the characterization of this compound. Fourier-transform infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of the molecule, offering a "fingerprint" based on its functional groups. gatewayanalytical.com

FT-IR Spectroscopy: FT-IR is particularly sensitive to polar bonds and is excellent for identifying key functional groups in this compound. gatewayanalytical.com The most prominent peak in the FT-IR spectrum of an ester like this compound is the C=O stretching vibration, which typically appears in the region of 1700-1750 cm⁻¹. researchgate.net Other characteristic bands include C-O stretching and C-H stretching and bending vibrations. researchgate.netscialert.net Attenuated Total Reflectance (ATR)-FTIR is a common technique that requires minimal sample preparation. nih.gov

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar, homo-nuclear bonds, such as the C=C bonds in the hexadienoate chain. gatewayanalytical.com This makes it a valuable tool for studying the conjugated diene system. The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule. researchgate.net

UV-Vis Spectroscopy: Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within the molecule. For a conjugated system like this compound, the π to π* transitions are of particular interest. The wavelength of maximum absorbance (λmax) can provide information about the extent of conjugation. The Beer-Lambert law can be applied to UV-Vis data for the quantitative analysis of this compound in solution.

Table 2: Key Vibrational and Electronic Spectroscopic Data for this compound This table presents typical spectral regions for the key functional groups. Exact peak positions can vary.

| Spectroscopic Technique | Functional Group/Transition | Typical Wavenumber (cm⁻¹)/Wavelength (nm) |

| FT-IR | C=O Stretch | 1700 - 1750 |

| FT-IR | C-O Stretch | 1000 - 1300 |

| Raman | C=C Stretch | 1600 - 1680 |

| UV-Vis | π → π* Transition | Dependent on conjugation |

| Data compiled from general spectroscopic principles and available literature. researchgate.netscialert.net |

Mass Spectrometry in Product Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. nih.govchemguide.co.uk When coupled with gas chromatography (GC-MS), it is a highly effective method for identifying this compound in complex mixtures. nih.gov

In mass spectrometry, molecules are ionized, often leading to fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used for structural elucidation. chemguide.co.uktutorchase.com For esters like this compound, common fragmentation pathways include cleavage adjacent to the carbonyl group (loss of the alkoxy group, -OR) and rearrangements. libretexts.org Analysis of these fragments helps to confirm the structure of the parent molecule. msu.edu

Furthermore, mass spectrometry is instrumental in mechanistic studies. By analyzing the products and intermediates of a reaction, researchers can gain insights into the reaction pathway. dtu.dkcore.ac.uk For example, in the study of biosynthetic pathways, labeled precursors can be used, and the incorporation of the label into products can be tracked by mass spectrometry.

Table 3: Common Fragment Ions in the Mass Spectrum of this compound The m/z values represent the mass-to-charge ratio of the fragment ions.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Structure/Origin |

| [C₂H₅]⁺ | 29 | Ethyl cation from the ester group. tutorchase.com |

| [C₄H₅O]⁺ | 69 | Acylium ion from cleavage of the ester bond. |

| [C₆H₉O₂]⁺ | 113 | Loss of an ethyl radical. |

| [C₈H₁₂O₂]⁺˙ | 140 | Molecular ion. nih.gov |

| Data interpreted from general fragmentation patterns of esters and publicly available mass spectra. nih.govtutorchase.comlibretexts.org |

X-ray Diffraction (XRD) in Polymeric Microstructure Analysis

While X-ray Diffraction (XRD) is not typically used for the analysis of small molecules like this compound in its liquid state, it becomes a crucial technique when studying the microstructure of polymers derived from it, such as poly(this compound). XRD provides information about the arrangement of polymer chains in the solid state, revealing whether the material is amorphous, semi-crystalline, or crystalline. mdpi.com

The diffraction pattern obtained from XRD analysis can be used to determine parameters such as the degree of crystallinity, crystallite size, and the spacing between polymer chains. For instance, sharp diffraction peaks indicate a more ordered, crystalline structure, while broad halos are characteristic of amorphous materials. researchgate.net By analyzing the XRD data of poly(this compound) films prepared under different conditions (e.g., different substrates or annealing temperatures), researchers can correlate the polymer's microstructure with its physical and electrical properties. aps.org This understanding is vital for the development of polymeric materials with tailored functionalities. mdpi.com

Application of Chemometric Methods to Spectroscopic Data

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net When applied to spectroscopic data from techniques like NMR, FT-IR, and Raman, chemometrics can enhance the analysis of this compound, especially in complex mixtures or during process monitoring. mdpi.comfrontiersin.org

Methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly employed. mdpi.com PCA can be used to reduce the dimensionality of large spectroscopic datasets, identifying the principal sources of variation and allowing for the visualization of sample clustering based on their chemical properties. leidenuniv.nl PLS regression is a powerful tool for building predictive models. For example, it can be used to create a calibration model that correlates spectroscopic data (e.g., FT-IR spectra) with the concentration of this compound, enabling rapid and non-destructive quantitative analysis. mdpi.com The application of chemometrics is particularly valuable in industrial settings for process analytical chemistry (PAC), where real-time monitoring and control are essential. leidenuniv.nl

Theoretical and Computational Studies on Ethyl Hexadienoate Systems

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of ethyl hexadienoate. tamu.edurdd.edu.iqepstem.net Density Functional Theory (DFT) and Hartree-Fock (HF) methods are two of the most common approaches employed for this purpose. rdd.edu.iqskemman.is DFT methods, such as B3LYP and M06-2X, are often favored for their balance of computational cost and accuracy, as they incorporate electron correlation. rdd.edu.iqskemman.isepstem.net The HF method, while computationally less demanding, does not fully account for electron correlation, which can affect the accuracy of the results. rdd.edu.iq These calculations are typically performed using specific basis sets, like 6-31G* or 6-311+G(d,p), which describe the atomic orbitals used to construct the molecular orbitals. rdd.edu.iqepstem.net

In a comparative study on a related compound, potassium 2,4-hexadienoate, several DFT functionals (B3LYP-D3, M05-2X, and M06-2X) were used to determine the most suitable method for describing the system. epstem.net The results indicated that the M06-2X functional provided the best correlation with experimental data. epstem.net Such foundational calculations are crucial for obtaining reliable geometric, spectroscopic, and electronic properties.

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. avogadro.cctaltech.ee For a flexible molecule like this compound, which has several rotatable single bonds, this process is part of a broader conformational analysis to identify all stable conformers (rotational isomers) and their relative energies. taltech.eeunicamp.brlaas.fr

The conformational landscape of this compound is primarily defined by the rotation around the C-C single bonds within the hexadienoate chain and the C-O bond of the ethyl ester group. Systematic searches or more advanced methods like genetic algorithms can be employed to explore the potential energy surface (PES) and locate various energy minima. avogadro.ccunicamp.br For the related 2,4-hexadienoate anion, theoretical calculations have been used to determine optimized structural parameters, including bond lengths and angles, which were then compared to experimental data for validation. epstem.net

| Parameter | Bond/Angle | Experimental Value | Calculated Value (M06-2X/6-311(d)G+) |

|---|---|---|---|

| Bond Length (Å) | O1-C7 | 1.259 | 1.261 |

| Bond Length (Å) | O2-C7 | 1.259 | 1.261 |

| Bond Length (Å) | C7-C6 | 1.450 | 1.455 |

| Bond Length (Å) | C6-C5 | 1.348 | 1.359 |

| Bond Angle (°) | O1-C7-O2 | 125.9 | 125.6 |

| Bond Angle (°) | O1-C7-C6 | 117.1 | 117.2 |

| Dihedral Angle (°) | C7-C6-C5-C4 | 179.9 | 179.9 |

Computational methods can accurately predict various spectroscopic parameters, which can then be validated against experimental measurements. tamu.edurdd.edu.iq For the 2,4-hexadienoate anion, DFT calculations using the M06-2X functional successfully reproduced the experimental infrared (IR) and UV-visible spectra. epstem.net

The vibrational frequencies in the IR spectrum are calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often scaled by a factor (e.g., 0.9805 for B3PW91) to correct for anharmonicity and other systematic errors in the computational methods. epstem.net The electronic spectrum, which includes UV-vis absorption, is typically predicted using Time-Dependent DFT (TD-DFT). epstem.net TD-DFT calculations on the sorbate (B1223678) anion predicted an intense electronic transition at 269 nm, which is in good agreement with the experimental peak at 254 nm. epstem.net Such agreement validates the computational model and allows for reliable assignment of spectral bands.

| Parameter | Experimental | Calculated (TD-DFT/M06-2X) |

|---|---|---|

| λmax (nm) | 254 | 269 |

| Oscillator Strength (ƒ) | - | 0.9319 |

| Major Orbital Contribution | - | HOMO -> LUMO |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. arabjchem.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. masterorganicchemistry.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. arabjchem.org The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, a conjugated diene, the HOMO and LUMO are expected to be π-type orbitals distributed across the conjugated system. In reactions like the Diels-Alder cycloaddition, the diene (this compound) reacts via its HOMO with the LUMO of a dienophile. masterorganicchemistry.com Computational analysis reveals the spatial distribution and symmetry of these orbitals, which explains the stereoselectivity and regioselectivity of such reactions. iqce.jp For the related sorbate anion, the HOMO to LUMO transition was identified as the primary contributor to its main UV absorption peak. epstem.net

| Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| HF/3-21G | -2.495 | -8.539 | 6.044 |

| DFT/B3LYP/6-31G | -1.282 | -5.388 | 4.106 |

Prediction and Validation of Spectroscopic Parameters

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface that connects reactants to products. nih.govsmu.edu This involves locating the transition state (TS), which is the saddle point of highest energy along the minimum energy path. github.ioucsb.edu The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. numberanalytics.com

Methods like the Nudged Elastic Band (NEB) or Quadratic Synchronous Transit (QST) are commonly used to find the geometry of the transition state. numberanalytics.commdpi.com Once a potential TS structure is located, a frequency calculation must be performed to verify it. github.io A true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). github.io For reactions involving this compound, such as hydrogenation or cycloaddition, computational modeling can elucidate the step-by-step mechanism, identify intermediates, and predict the reaction's kinetic favorability. pressbooks.pubnih.gov For example, theoretical studies on the epoxidation of alkenes have used B3LYP calculations to predict spiro and asynchronous transition state geometries. nih.gov

Investigation of Intermolecular Interactions (e.g., with Metal Ions, Catalysts)

The reactivity and properties of this compound can be significantly influenced by its interactions with other molecules, such as solvents, metal ions, or catalysts. osti.gov Computational modeling is essential for understanding these non-covalent interactions, which include hydrogen bonding, van der Waals forces, and coordination with metal centers. pressbooks.pubmdpi.com

In catalysis, for instance, this compound can bind to the active site of a metal catalyst. pressbooks.pub DFT calculations can model this interaction, revealing how the catalyst activates the substrate. For example, in nickel-catalyzed oxidations, ligands can coordinate with the metal, which in turn influences the reaction's efficiency and selectivity through the formation of supramolecular structures stabilized by hydrogen bonds. mdpi.com Similarly, interactions with metal ions in solution can polarize the ester group or the conjugated system, altering the molecule's reactivity. osti.govcore.ac.uk Computational models can quantify the strength of these interactions and predict their effect on reaction barriers, providing insights that are crucial for designing more efficient catalytic systems. osti.gov

Applications in Complex Chemical Architectures and Functional Materials Research

Ethyl Hexadienoate as a Chirality Source or Precursor in Natural Product Total Synthesis

The precise architecture of natural products often demands stereospecific synthetic strategies. This compound has proven to be an effective starting material or key intermediate in synthetic routes where the control of chirality is paramount. Its conjugated system is amenable to stereoselective reactions that establish new chiral centers.

Detailed research findings have demonstrated its utility in this context. For instance, in studies focused on 1,5-asymmetric induction, (2E,4E)-ethyl hexadienoate was used as the starting material to prepare a π-allyltricarbonyliron lactone complex. The synthesis began with a regioselective epoxidation of the more electron-rich γ,δ double bond of the this compound. This initial transformation highlights the diene's differentiated reactivity, which is crucial for its use as a precursor. The resulting complex was then used to study diastereoselective additions, demonstrating how the scaffold derived from this compound can influence the stereochemical outcome of subsequent reactions.

Another significant application is in the total synthesis of complex alkaloids like Gelsemine. In one approach, the tricyclic core of the molecule was assembled using a Diels-Alder reaction. uva.nl This key step involved the reaction of (E)-ethyl-3,5-hexadienoate with a pyrrolinone to create a complex adduct, efficiently constructing the desired carbocyclic framework with inherent stereochemistry. uva.nl The use of the this compound derivative was fundamental to the success of this cycloaddition strategy, providing a C6 building block that shaped a significant portion of the final natural product. Similarly, the closely related methyl 3,5-hexadienoate was employed as a starting material in the total synthesis of the oxepin-containing natural product, senoxepin. nih.gov

Table 1: Examples of this compound in Natural Product Synthesis

| Target/Study | Synthetic Role of this compound | Key Reaction Type | Reference |

|---|---|---|---|

| Asymmetric Induction Study | Precursor to a π-allyltricarbonyliron lactone complex | Regioselective Epoxidation | |

| Gelsemine Synthesis | Dienophile partner to construct the tricyclic core | Diels-Alder Reaction | uva.nl |

| Senoxepin Synthesis | Starting material for a multi-step synthesis | (Used as Methyl Ester) | nih.gov |

Utilization in the Construction of Advanced Organic Scaffolds

Beyond natural products, this compound is a valuable tool for constructing a diverse range of advanced organic scaffolds. lookchem.comthegoodscentscompany.com Its conjugated diene structure is a key feature, making it a prime candidate for pericyclic reactions, particularly Diels-Alder cycloadditions, which are among the most powerful methods for forming six-membered rings with high stereocontrol. This reactivity allows chemists to build complex polycyclic systems from relatively simple, linear precursors. uva.nl

The ester functionality of this compound provides an additional site for chemical modification, either before or after the diene has been transformed. This handle can be used to attach the scaffold to other molecules, influence solubility, or be converted into other functional groups to continue building molecular complexity. The combination of a reactive diene and a modifiable ester group in a single, readily available molecule makes this compound a versatile C6 building block for creating novel molecular frameworks. targetmol.com These frameworks can serve as cores for new pharmaceuticals, organic electronic materials, or specialized ligands for catalysis. The ability to form robust carbon-carbon bonds through reactions like cross-coupling further extends its utility in assembling elaborate molecular structures. researchgate.net

Table 2: Key Reactions of this compound for Scaffold Construction

| Reaction Class | Description | Resulting Structure |

|---|---|---|

| Diels-Alder Cycloaddition | Reacts as a diene with an alkene (dienophile) to form a cyclohexene (B86901) ring. | Polycyclic and carbocyclic systems. |

| Epoxidation | Selective oxidation of one of the double bonds to form an epoxide. | Functionalized aliphatic chains. |

| Nucleophilic Addition | Addition of nucleophiles to the α,β-unsaturated system (Michael addition). | Extended carbon chains with new functional groups. |

| Heck Coupling | Palladium-catalyzed reaction to form new C-C bonds at the double bond positions. | Complex unsaturated systems. |

Development of High-Performance Polymeric Materials from this compound Monomers

This compound, as an ester of sorbic acid, represents a potential bio-based monomer for the creation of novel polymers. nih.govgoogle.com The development of polymers from renewable sources is a significant goal in materials science, aiming to provide alternatives to traditional petroleum-based plastics. researchgate.net High-performance polymers are materials that exhibit exceptional properties such as high thermal stability, mechanical strength, and chemical resistance, often used in demanding applications. tribology-abc.compolyfluoroltd.com

However, the polymerization of sorbic acid-based monomers like ethyl sorbate (B1223678) is not straightforward. Research has indicated that these monomers can be unpredictable during polymerization, with some formulations failing to cure and remaining liquid, while others form rubbers or solid thermoset materials. google.com This unpredictability poses a significant challenge for industrial-scale production of materials with consistent and reliable properties. The conjugated diene system, while reactive, can lead to complex and sometimes undesirable side reactions during radical polymerization. google.com

To address these challenges, specific methods are being developed to control the polymerization of sorbic acid-based monomers. One patented approach involves a multi-step process where a sorbic acid-based moiety is first reacted with a glycidyl (B131873) ether and then with an acid anhydride. google.com This creates a modified monomer that can then be more reliably polymerized into a stable polymer network. Such strategies are crucial for unlocking the potential of this compound and related compounds as building blocks for high-performance, bio-based polymers. While still an area of active development, these efforts aim to transform this compound from a small-molecule reagent into a viable monomer for advanced functional materials. ktu.edu

Table 3: Polymerization of this compound

| Aspect | Details | Reference |

|---|---|---|

| Potential | Serves as a bio-based monomer derived from sorbic acid. | google.com |

| Challenge | Polymerization can be unpredictable, leading to inconsistent material properties. | google.com |

| Solution | Pre-reaction of the monomer to create a more stable precursor for polymerization. | google.com |

| Goal | To produce high-performance polymers with high thermal and mechanical stability. | tribology-abc.compolyfluoroltd.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.